
6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine
Overview
Description
6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that features a triazine ring substituted with bromine and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine typically involves the reaction of 4-fluoroaniline with bromine and triazine derivatives under controlled conditions. One common method involves the use of chloral hydrate and hydroxylamine to form the triazine ring, followed by bromination and subsequent substitution with the fluorophenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine is in medicinal chemistry, particularly in cancer research. Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Key Findings:
- Induction of Apoptosis: The compound triggers apoptosis in cancer cells through mitochondrial pathways, evidenced by increased expression of pro-apoptotic proteins such as Bax and cleaved Caspases.
- Cell Cycle Arrest: It has been observed to halt cell cycle progression at the G2/M phase.
- Inhibition of Colony Formation: In vitro assays demonstrated its ability to inhibit colony formation in treated cancer cells.
A comparative study indicated that its efficacy is comparable to established anticancer agents like 5-Fluorouracil (IC50 ≈ 9.79 ± 0.17 µM against MGC-803 cells) .
Materials Science
In materials science, the compound is explored for its potential use in developing new materials with unique electronic and optical properties. Its triazine structure allows for modifications that can enhance conductivity or photonic characteristics.
Applications:
- Organic Electronics: The compound can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Sensors: Its electronic properties make it suitable for sensor applications where detection sensitivity is crucial.
Biological Research
As a tool compound in biological research, this compound serves to elucidate various biochemical pathways. Its ability to interact with specific molecular targets aids in understanding enzyme functions and cellular processes.
Case Studies
Several case studies highlight the compound's biological activity:
- Antitumor Activity Study:
- Mechanistic Studies:
Mechanism of Action
The mechanism of action of 6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Another bromine-substituted compound with potential anticancer properties.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with similar fluorophenyl groups and biological activities.
Uniqueness
6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine (CAS No. 1321517-59-2) is a synthetic compound belonging to the triazine family, which has garnered attention due to its potential biological activities, particularly in cancer research. This article aims to explore its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Recent studies have highlighted the compound's potential in various biological applications, particularly in oncology. Its structural features suggest possible interactions with cellular targets that could lead to significant therapeutic effects.
Antiproliferative Activity
The antiproliferative effects of this compound were evaluated against several cancer cell lines using the MTT assay. The results indicated that this compound exhibits significant inhibitory activity against various tumor cells.
In comparison with the standard drug 5-Fluorouracil (5-FU), which has an IC50 of approximately 9.79 ± 0.17 µM against MGC-803 cells, the compound demonstrated comparable efficacy.
The mechanism by which this compound exerts its antiproliferative effects appears to involve several pathways:
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to morphological changes in cancer cells and induces apoptosis through the mitochondrial pathway. This is evidenced by the increased expression of pro-apoptotic proteins such as Bax and cleaved Caspases .
- Cell Cycle Arrest : The compound was found to halt cell cycle progression at the G2/M phase, indicating its potential as a cell cycle inhibitor .
- Inhibition of Colony Formation : In vitro assays demonstrated that the compound effectively inhibited colony formation in treated cancer cells, further supporting its role as a potential anticancer agent .
Case Studies
Several studies have investigated the biological activity of triazine derivatives similar to this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For brominated triazines, a typical approach involves reacting a halogenated triazine precursor (e.g., 5-bromo-1,2,4-triazin-3-amine) with 4-fluorophenylboronic acid under palladium catalysis. Key parameters include:
- Base selection : Potassium carbonate or sodium hydroxide facilitates deprotonation and enhances reactivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of arylboronic acids .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes vs. 12 hours) and increases yield by 15–20% .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons from the 4-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm, J = 8–9 Hz). The NH₂ group shows broad peaks at δ 5.5–6.0 ppm .
- ¹³C NMR : The triazine ring carbons resonate at δ 155–165 ppm, while the bromine-substituted carbon appears at δ 120–125 ppm .
- Mass Spectrometry : Expect a molecular ion peak at m/z 282–284 (M⁺, isotopic pattern due to bromine) .
Q. What are the primary safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Waste disposal : Brominated aromatic compounds require segregation and treatment by certified waste management services to avoid environmental contamination .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to toxic vapors .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values) for this compound across different assays?
- Methodological Answer :
- Assay validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to rule out interference from the fluorophenyl group .
- Solubility adjustments : Use co-solvents (e.g., DMSO at <1% v/v) to ensure compound stability in aqueous buffers .
- Statistical analysis : Apply ANOVA or Tukey’s HSD test to assess significance of outliers in dose-response curves .
Q. What computational strategies are effective for predicting the binding mode of this compound to kinase targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite with the triazine core as a hinge-binding motif. The 4-fluorophenyl group often occupies hydrophobic pockets in kinase ATP-binding sites .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of halogen bonds between bromine and conserved lysine residues .
Q. How can synthetic routes be optimized to minimize byproducts like dehalogenated or dimerized species?
- Methodological Answer :
- Temperature control : Maintain reactions below 80°C to prevent Br-F substitution or triazine ring decomposition .
- Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki couplings; the latter reduces homocoupling of boronic acids .
- In-line monitoring : Use HPLC-MS to detect intermediates and adjust stoichiometry dynamically .
Properties
IUPAC Name |
6-bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN4/c10-8-7(13-9(12)15-14-8)5-1-3-6(11)4-2-5/h1-4H,(H2,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPCKCYTZUJYKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=NC(=N2)N)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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